molecular formula C16H21N3O2 B2526850 N-(2-(diethylamino)ethyl)-2-(1H-indol-3-yl)-2-oxoacetamide CAS No. 852367-33-0

N-(2-(diethylamino)ethyl)-2-(1H-indol-3-yl)-2-oxoacetamide

Cat. No. B2526850
CAS RN: 852367-33-0
M. Wt: 287.363
InChI Key: LKRCDVQQISTGHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(2-(diethylamino)ethyl)-2-(1H-indol-3-yl)-2-oxoacetamide” is a complex organic compound. It contains an indole group, which is a common structure in many natural products and pharmaceuticals. The compound also has a diethylaminoethyl group and an oxoacetamide group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of an indole ring, a diethylaminoethyl group, and an oxoacetamide group. The exact structure would depend on the specific arrangement and bonding of these groups .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the indole ring, the diethylaminoethyl group, and the oxoacetamide group. Each of these functional groups has distinct reactivity patterns, which would influence the types of reactions the compound can undergo .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar oxoacetamide group could influence its solubility in different solvents .

Scientific Research Applications

Anti-Inflammatory Properties

The indole ring in this compound resembles that of tryptamine, a biogenic amine involved in neuromodulation. Researchers have explored its anti-inflammatory potential due to structural similarities with naproxen, a nonsteroidal anti-inflammatory drug (NSAID). Naproxen inhibits both cyclooxygenase (COX) isoenzymes (COX-1 and COX-2), leading to analgesic and anti-inflammatory effects . Investigating the anti-inflammatory properties of this hybrid molecule could yield promising results.

Antiviral Activity

Combining naproxen with tryptamine derivatives opens up new avenues. Naproxen has been studied for its antiviral effects, especially in influenza A (H3N2) infection. Recent trials suggest that it might also reduce severe respiratory mortality associated with COVID-19 . By exploring the antiviral potential of this compound, researchers could contribute to combating viral infections.

Neuromodulation and Behavior

Tryptamine derivatives play a crucial role in the central nervous system. Their involvement in processes like sleep, cognition, memory, and temperature regulation makes them intriguing targets for further study . Investigating how N-[2-(diethylamino)ethyl]-2-(1H-indol-3-yl)-2-oxoacetamide affects neuromodulation could provide valuable insights.

Pharmacokinetics and Drug Delivery

Understanding the compound’s pharmacokinetics is essential. Researchers can explore its absorption, distribution, metabolism, and excretion. Additionally, investigating drug delivery methods (e.g., nanoparticles, liposomes) could enhance its therapeutic efficacy .

Neurological Disorders

Given the compound’s structural resemblance to tryptamine, it might impact neurological disorders. Researchers could explore its potential in conditions like depression, anxiety, or neurodegenerative diseases. Investigating its interaction with neurotransmitter systems could yield valuable data .

properties

IUPAC Name

N-[2-(diethylamino)ethyl]-2-(1H-indol-3-yl)-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O2/c1-3-19(4-2)10-9-17-16(21)15(20)13-11-18-14-8-6-5-7-12(13)14/h5-8,11,18H,3-4,9-10H2,1-2H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKRCDVQQISTGHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCNC(=O)C(=O)C1=CNC2=CC=CC=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(diethylamino)ethyl]-2-(1H-indol-3-yl)-2-oxoacetamide

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